7-Bromoindole
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Sciences
The indole ring system, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. bohrium.comsci-hub.se This status is due to its widespread presence in naturally occurring bioactive compounds and its ability to mimic the structure of proteins, allowing it to bind to multiple receptors and enzymes. sci-hub.seijpsr.com The indole nucleus is a core component of many essential biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin, which are vital for regulating mood, sleep, and appetite. nih.gov
Indole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties. bohrium.comresearchgate.netmdpi.com This versatility has driven extensive research into synthesizing novel indole-based compounds for therapeutic use. ijpsr.comresearchgate.net Natural products containing the indole core, such as the vinca (B1221190) alkaloids from the periwinkle plant, have been developed into important anticancer drugs. nih.gov The inherent biological relevance and synthetic tractability of the indole scaffold make it a cornerstone of modern medicinal chemistry, with researchers continuously exploring its potential to address significant healthcare challenges, including drug-resistant cancers and infectious diseases. nih.govmdpi.comnih.gov
Historical Context of 7-Bromoindole Synthesis and Its Evolving Research Prominence
The preparation of this compound has been documented in chemical literature for decades, with early methods often involving multiple steps. One established route is the synthesis and subsequent decarboxylation of this compound-2-carboxylic acid. biosynth.com A notable and efficient method for creating 7-substituted indoles is the Bartoli indole synthesis. This reaction involves treating ortho-substituted nitroarenes, such as o-bromonitrobenzenes, with vinyl Grignard reagents to induce a cyclization that forms the indole ring, yielding 7-bromoindoles in good yields. organic-chemistry.orgnih.gov
Initially, the prominence of this compound in research was primarily as a chemical intermediate or a building block for creating more complex molecules. biosynth.com Its bromine atom provides a reactive handle for various organic reactions, including metal-halogen exchange and cross-coupling reactions, allowing for the synthesis of diverse substituted indoles. acs.org
Over time, the research focus has evolved from its synthetic utility to investigating its intrinsic biological activities. Studies have revealed that this compound can act as an antivirulence agent. For instance, it has been reported to reduce the production of the virulence factor staphyloxanthin in Staphylococcus aureus. It has also been screened for its ability to inhibit biofilm formation and hemolysis in the pathogen Pseudomonas aeruginosa. oup.com This shift highlights its growing importance as a lead compound in the development of new antimicrobial strategies.
Scope and Research Trajectories for this compound within Academic Disciplines
The applications of this compound span several key academic disciplines, with ongoing research continuing to uncover new potential uses.
Organic Synthesis: this compound remains a crucial building block for synthetic chemists. The bromine atom at the 7-position facilitates a variety of coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful tools for forming carbon-carbon bonds and constructing complex molecular architectures. It is used in the synthesis of other indole derivatives, dyestuffs, and more complex heterocyclic systems like 8-bromocarboline. sigmaaldrich.com Research in this area focuses on developing novel, efficient, and stereoselective synthetic routes to create libraries of compounds for biological screening.
Medicinal Chemistry and Biological Research: In medicinal chemistry, this compound serves as a key intermediate in the synthesis of potential pharmaceuticals. Its derivatives, such as the meridianins, are marine alkaloids that have been investigated for their ability to inhibit various protein kinases, which are important targets in cancer therapy. mdpi.com Research trajectories are focused on exploring its potential as an anti-inflammatory and antimicrobial agent. Specifically, its ability to interfere with bacterial virulence without directly killing the bacteria (antivirulence) is a promising strategy for combating antibiotic resistance. oup.com
Materials Science: The unique electronic properties of the indole ring system make its derivatives interesting for materials science. This compound can be used as a precursor in the synthesis of dyestuffs and can be incorporated into polymer formulations. This incorporation can enhance the properties of the polymers, making them suitable for applications in electronics and the development of organic semiconductors. researchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51417-51-7 | biosynth.comsigmaaldrich.com |
| Molecular Formula | C₈H₆BrN | biosynth.comsigmaaldrich.com |
| Molecular Weight | 196.04 g/mol | biosynth.comsigmaaldrich.com |
| Appearance | Solid | |
| Melting Point | 41-44 °C | |
| InChI Key | RDSVSEFWZUWZHW-UHFFFAOYSA-N |
Table 2: Research Applications and Trajectories of this compound
| Discipline | Application / Research Area | Detailed Findings and Trajectory | Source(s) |
| Organic Synthesis | Building Block | Used as a precursor for complex indole derivatives and other heterocycles like 8-bromocarboline via cross-coupling reactions. | sigmaaldrich.com |
| Reaction Intermediate | The bromine atom serves as a reactive site for metal-halogen exchange and regioselective functionalization. | acs.org | |
| Medicinal Chemistry | Antimicrobial Research | Investigated as an antivirulence agent against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. | oup.com |
| Pharmaceutical Intermediate | Serves as a scaffold for synthesizing potential drugs, including protein kinase inhibitors like meridianins. | mdpi.com | |
| Anti-inflammatory Studies | Used in biological studies to understand the role of indole derivatives in modulating immune responses. | ||
| Materials Science | Dyestuff Synthesis | Employed as a starting material for the creation of indigoid and other dyes. | sigmaaldrich.comresearchgate.net |
| Polymer Chemistry | Incorporated into polymer formulations to enhance electronic properties for potential use in organic electronics. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSVSEFWZUWZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373698 | |
| Record name | 7-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51417-51-7 | |
| Record name | 7-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 7 Bromoindole and Its Derivatives
Regiospecific Strategies in 7-Bromoindole Synthesis
The precise introduction of a bromine atom at the C7 position of the indole (B1671886) nucleus presents a significant synthetic challenge. Several classical methods have been refined to achieve this regioselectivity.
Bartoli Indole Synthesis via Ortho-Substituted Nitro-Aromatic Precursors
The Bartoli indole synthesis is a powerful and direct method for the preparation of 7-substituted indoles, including this compound. scribd.comresearchgate.net This reaction involves the treatment of an ortho-substituted nitro-aromatic compound with at least three equivalents of a vinyl Grignard reagent. scholaris.cajk-sci.com The presence of a substituent at the ortho position, such as a bromine atom, is crucial for the success of the reaction, as it directs the cyclization to form the 7-substituted indole. jk-sci.comorganic-chemistry.org When the nitroarene lacks an ortho substituent, the reaction yields are significantly lower or non-existent. jk-sci.com
The mechanism proceeds through the initial attack of the Grignard reagent on the nitro group, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form an intermediate that cyclizes and subsequently aromatizes to the indole ring. jk-sci.com For the synthesis of this compound, o-bromonitrobenzene is reacted with vinylmagnesium bromide. organic-chemistry.org This methodology has been utilized as a key step in the synthesis of complex molecules and is valued for its operational simplicity and the accessibility of starting materials. scribd.comresearchgate.net
Table 1: Key Features of the Bartoli Indole Synthesis for 7-Bromoindoles
| Feature | Description | Source |
| Reactants | ortho-bromonitroarene, vinyl Grignard reagent | jk-sci.comorganic-chemistry.org |
| Key Advantage | High regioselectivity for 7-substituted indoles | scribd.com |
| Mechanism | Involves a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement | jk-sci.com |
| Limitation | Requires an ortho-substituent on the nitroarene | jk-sci.com |
Fischer Indole Synthesis from Brominated Phenylhydrazones
The Fischer indole synthesis is a venerable and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com To synthesize this compound derivatives using this approach, a brominated phenylhydrazine (B124118) is condensed with an aldehyde or ketone under acidic conditions. wikipedia.org Specifically, the reaction of 2-bromophenylhydrazine (B91577) with a suitable carbonyl compound, such as ethyl pyruvate (B1213749), forms the corresponding phenylhydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, often using polyphosphoric acid (PPA) at elevated temperatures (70–150°C), to yield the ethyl this compound-2-carboxylate. Subsequent hydrolysis and decarboxylation can then furnish this compound. researchgate.netbiosynth.com
A notable aspect of this method is that isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole structure. wikipedia.org While effective, the Fischer synthesis can sometimes require harsh conditions and may lead to mixtures of regioisomers if the starting phenylhydrazine is not appropriately substituted. acs.org
Batcho-Leimgruber Process for Substituted 7-Bromoindoles
The Batcho-Leimgruber indole synthesis offers a versatile and often high-yielding alternative to the Fischer synthesis for preparing substituted indoles, including this compound. acs.orgwikipedia.org This two-step process begins with the reaction of an o-nitrotoluene derivative, in this case, 2-bromo-6-nitrotoluene, with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often in the presence of an amine like pyrrolidine, to form an enamine. wikipedia.org This intermediate, which is typically a vividly colored compound due to its extended conjugation, is then subjected to a reductive cyclization to afford the indole. wikipedia.org
A variety of reducing agents can be employed for the second step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org The mild conditions and the commercial availability of many substituted o-nitrotoluenes make the Batcho-Leimgruber process an attractive method for industrial applications. acs.orgwikipedia.org This process has been successfully used to synthesize 4-, 5-, 6-, and 7-bromoindoles, which serve as valuable precursors for further functionalization. acs.orgresearchgate.net
Reissert Condensation Approaches for Brominated Indole Precursors
The Reissert indole synthesis provides another route to indole-2-carboxylic acids, which can be precursors to this compound. wikipedia.orguop.edu.pk This method involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate. wikipedia.orguninsubria.it For the synthesis of this compound precursors, 3-bromo-2-nitrotoluene (B1267226) is used as the starting material. The condensation, typically promoted by a base like potassium ethoxide, yields ethyl 3-bromo-2-nitrophenylpyruvate. wikipedia.org
This intermediate then undergoes a reductive cyclization, commonly using reagents like zinc in acetic acid, to form this compound-2-carboxylic acid. wikipedia.org The final step to obtain this compound is a decarboxylation, which can be achieved by heating. wikipedia.org This synthetic sequence offers good regiochemical control, starting from the appropriately substituted nitrotoluene.
Catalytic and Metal-Mediated Synthetic Routes
Modern synthetic chemistry has increasingly relied on catalytic and metal-mediated reactions to construct complex molecular architectures with high efficiency and selectivity. The synthesis and functionalization of this compound have greatly benefited from these advancements.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of substituents at the C7 position. researchgate.net These reactions have become indispensable tools for the synthesis of complex, biologically active indole derivatives. acs.org For instance, the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids provides access to 7-arylindoles. researchgate.netresearchgate.net
These coupling reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. clockss.org The versatility of this approach has been demonstrated in the synthesis of diverse libraries of compounds for screening as potential therapeutic agents, such as CCR8 antagonists. nih.gov The ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions makes palladium-catalyzed cross-coupling a cornerstone of modern indole chemistry. acs.org
Table 2: Research Findings on Palladium-Catalyzed Coupling of this compound
| Coupling Partners | Catalyst System | Product Type | Application | Source |
| This compound, Arylboronic Acids | Pd(PPh₃)₄, Na₂CO₃ | 7-Arylindoles | Synthesis of Serotonin (B10506) Analogs | clockss.org |
| Bromo-naphthalene Precursor, Various | Pd catalysts | Diverse library | CCR8 Antagonists | nih.gov |
| This compound, Organoboronic Acids | Pd(0) catalyst | 2-Arylindoles | Synthesis of Indolobenzazepines | researchgate.net |
Diindolylamine Synthesis via Palladium-Catalyzed Amination
Rhodium-Catalyzed C7 Halogenation of Indolines and Subsequent Aromatization to this compound
A highly regioselective method for the synthesis of 7-haloindoles involves the rhodium-catalyzed C7 halogenation of indolines, followed by aromatization. researchgate.net This approach offers excellent control over the position of halogenation, which is often a challenge in direct indole functionalization due to the reactivity of the C2 and C3 positions. researchgate.net
The process utilizes an N-pyrimidyl directing group on the indoline (B122111) nitrogen. This group directs the rhodium catalyst to the C7 position, enabling selective halogenation with N-halosuccinimides (such as NBS for bromination). researchgate.net The reaction demonstrates broad substrate scope and can be performed on a gram scale. researchgate.net Following the C-H activation and halogenation step, the resulting 7-haloindoline can be aromatized to the corresponding 7-haloindole. researchgate.net Furthermore, the directing group can be removed, providing access to the final this compound, which can then be used in subsequent reactions, such as the synthesis of the natural product hippadine (B1673251). researchgate.net
Table 3: Rhodium-Catalyzed C7 Bromination of Indoline
| Substrate | Halogenating Agent | Catalyst System | Product | Yield (%) | Reference |
|---|
This table illustrates the high efficiency and scalability of the rhodium-catalyzed C7 bromination of a directed indoline substrate.
Copper Chromite-Catalyzed Decarboxylation of this compound-2-Carboxylic Acid
The synthesis of this compound can be achieved through the decarboxylation of this compound-2-carboxylic acid. cdnsciencepub.comcdnsciencepub.com This precursor is often prepared via methods like the Fischer indole synthesis or the Reissert condensation followed by reductive cyclization. cdnsciencepub.com
While the decarboxylation of indole-2-carboxylic acids can sometimes be achieved by simple heating, the presence of a halogen on the benzene (B151609) ring often makes this process more difficult. cdnsciencepub.com Early attempts at decarboxylating this compound-2-carboxylic acid using standard procedures resulted in unsatisfactory yields. cdnsciencepub.com
A significantly improved method involves refluxing the carboxylic acid in quinoline (B57606) with a copper chromite catalyst. cdnsciencepub.com A key modification for achieving a good yield (48%) is the frequent, portion-wise addition of the copper chromite catalyst to the hot quinoline solution over a 48-hour period. cdnsciencepub.com This procedure prevents catalyst deactivation and drives the reaction to completion. cdnsciencepub.comcdnsciencepub.com The use of quinoline as a high-boiling point solvent is also critical to the success of the reaction.
Table 4: Optimized Decarboxylation of this compound-2-Carboxylic Acid
| Starting Material | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
|---|
This table details the optimized conditions for the copper chromite-catalyzed decarboxylation to produce this compound.
Radical and Reductive Methodologies
Radical reactions provide alternative pathways for modifying the this compound scaffold.
The bromine atom at the C7 position of this compound can be selectively removed through a heteroaryl radical reduction. wordpress.comorganic-chemistry.org This transformation is valuable as it allows the 7-bromo group to be used as a directing group for other synthetic steps, after which it can be cleanly removed to yield the corresponding 7-unsubstituted indole. wordpress.comorganic-chemistry.org
A standard and highly effective method for this reduction employs tributyltin hydride (Bu3SnH) as the hydrogen atom donor and azobisisobutyronitrile (AIBN) as a radical initiator. wordpress.comscholaris.ca The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures (e.g., 110 °C). wordpress.com Under these conditions, the reduction of this compound to indole proceeds in near-quantitative yields. wordpress.com
This methodology has been successfully applied to a variety of substituted 7-bromoindoles, demonstrating its broad applicability and high efficiency. wordpress.com For example, the synthesis of the natural alkaloid 2,4-dimethylindole was achieved by the radical reduction of 2,4-dimethyl-7-bromoindole in 94% yield. wordpress.com
Table 5: Radical Reduction of 7-Bromoindoles with Tributyltin Hydride
| Substrate | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Bu3SnH, AIBN | Indole | ~100 | wordpress.com |
| 2,4-Dimethyl-7-bromoindole | Bu3SnH, AIBN | 2,4-Dimethylindole | 94 | wordpress.com |
This table highlights the high yields obtained in the radical debromination of various 7-bromoindoles using tributyltin hydride.
Radical Cyclization Reactions Initiated from this compound Systems
Radical cyclization reactions represent a powerful strategy for the construction of fused-ring systems. In the context of this compound, these reactions provide an effective pathway to complex polycyclic indole alkaloids. One notable application is the synthesis of pyrrolophenanthridone alkaloids, such as hippadine and pratosinine. wikipedia.org This approach is centered on the intramolecular radical cyclization of 1-aroyl-7-bromoindoles. wikipedia.org The process is typically initiated by treating the this compound derivative with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), which generates an aryl radical at the C7 position that subsequently attacks the aroyl group to form the fused ring system. wikipedia.org
Another significant application involves the radical cyclization of N-alkenyl-7-bromo-substituted hexahydroindolinones. researchgate.netub.edu These reactions are crucial for assembling the intricate skeletons of aspidosperma family alkaloids. researchgate.netub.edu For instance, the cyclization of an N-allyl-7-bromo-3a-methylhexahydroindolinone system preferentially yields the 6-endo-trig cyclization product. researchgate.netub.edu Studies have shown that vinyl radical cyclization of related N-butenyl-substituted systems can produce a mixture of 6-exo and 7-endo cyclization products. researchgate.net These radical-mediated reactions, along with complementary palladium-mediated cyclizations, offer versatile methods for constructing complex, fused indole structures. researchgate.netub.edu
| Starting Material Class | Reagents | Reaction Type | Product Class | Ref. |
| 1-Aroyl-7-bromoindoles | Bu3SnH, AIBN | Intramolecular Radical Cyclization | Pyrrolophenanthridones | wikipedia.org |
| N-Allyl-7-bromo-hexahydroindolinones | Radical Initiator | 6-endo-trig Cyclization | Octahydropyrrolo[3,2,1-ij]quinolines | researchgate.netub.edu |
| N-Butenyl-7-bromo-hexahydroindolinones | Radical Initiator | 6-exo and 7-endo Cyclization | Fused Azepine/Azocine Rings | researchgate.net |
Biocatalytic and Green Chemistry Approaches
In recent years, biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. These green chemistry methods often operate in aqueous media under mild conditions, minimizing hazardous waste and the need for protecting groups. aku.edu.trwikipedia.org
Enzymatic Synthesis Utilizing Halogenase and Tryptophanase for Bromoindole Production
A powerful biocatalytic strategy for producing bromoindoles involves a one-pot, multi-enzyme cascade. youtube.comresearchgate.net This system typically uses a flavin-dependent halogenase and a tryptophanase. The process starts with the regioselective halogenation of L-tryptophan by a halogenase enzyme. wikipedia.orgyoutube.com For example, the halogenase RebH from Lechevalieria aerocolonigenes specifically brominates L-tryptophan at the C7 position to yield 7-bromo-L-tryptophan (7-Br-Trp). wikipedia.org This reaction requires FADH2 as a cofactor, which is regenerated in situ by a flavin reductase like RebF. wikipedia.org
Following the halogenation step, the enzyme tryptophanase is used to catalyze the elimination of the alanine (B10760859) side chain from 7-Br-Trp, directly yielding this compound. youtube.com This sequential combination of halogenase and tryptophanase has been successfully applied to produce 5-, 6-, and 7-bromoindoles with good yields, demonstrating the modularity of this chemoenzymatic platform. youtube.comresearchgate.net While 5- and 6-bromoindole (B116670) are converted efficiently, some studies note that this compound can be a more challenging substrate for subsequent enzymatic transformations compared to other haloindoles. youtube.comresearchgate.net
| Enzyme Cascade | Substrate | Intermediate | Final Product | Key Features | Ref. |
| Halogenase (e.g., RebH) + Tryptophanase (TnaA) | L-Tryptophan | 7-Bromo-L-tryptophan | This compound | One-pot, sequential reaction; High regioselectivity; Green conditions | wikipedia.orgyoutube.comresearchgate.net |
Strategic Introduction of 7-Substituents via this compound Intermediates
The bromine atom at the C7 position of this compound is a versatile handle for introducing a wide array of functional groups through various chemical transformations. This strategic functionalization is key to synthesizing diverse indole derivatives.
Metal-Halogen Exchange with Organolithium Reagents for C7 Functionalization
Metal-halogen exchange is a fundamental organometallic reaction for converting organic halides into organometallic reagents, which can then react with various electrophiles. researchgate.net This method is particularly effective for the functionalization of the indole C7 position. The reaction involves treating a this compound derivative with an organolithium reagent, typically at low temperatures (-100 °C to -78 °C) in a solvent like tetrahydrofuran. chemeurope.com For instance, treating 1-alkyl-5,7-dibromoindoles with tert-butyllithium (B1211817) (t-BuLi) results in a highly selective lithium-bromine exchange at the more sterically accessible 7-position.
The resulting 7-lithiated indole intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of various 7-substituted indoles that would be difficult to access through direct electrophilic substitution, which typically favors the C3 position.
Conversion of 7-Bromomethylindoles to 7-Indolecarboxaldehydes
7-Indolecarboxaldehydes are valuable synthetic intermediates, and their preparation from 7-bromomethylindoles is a key transformation. researchgate.net This conversion is an oxidation reaction of a benzylic-type halide to an aldehyde. Several methods are available for this purpose, including the Kornblum oxidation, Sommelet reaction, and Hass-Bender reaction.
The Kornblum oxidation involves reacting the bromomethyl compound with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like sodium bicarbonate or triethylamine. youtube.com The reaction proceeds through an alkoxysulfonium salt intermediate which then eliminates to form the aldehyde. youtube.com Another classic method is the Sommelet reaction, where the benzyl (B1604629) halide is treated with hexamine followed by hydrolysis to yield the aldehyde. wikipedia.org More modern and milder procedures have also been developed, such as using NaIO4 in DMF, which effectively oxidizes primary halides to aldehydes under neutral conditions. These methods have been successfully applied to N-protected bromomethylindoles to produce the corresponding N-protected indole-7-carboxaldehydes in good yields. researchgate.net
Selective Alkylation at the C3 Position of this compound Derivatives
While the C7-bromo substituent enables functionalization via cross-coupling or metal-halogen exchange, the inherent reactivity of the indole ring still favors electrophilic substitution at the C3 position. Selective C3-alkylation of this compound derivatives allows for the construction of molecules with functionality at both the C3 and C7 positions.
Manganese-catalyzed C3-alkylation using alcohols as alkylating agents has been shown to be effective for various substituted indoles. Studies on the alkylation of halogenated indoles have demonstrated that substrates like 4-bromoindole (B15604) are well-tolerated. However, the position of substituents can influence reactivity; for example, a methyl group at the 7-position can exert steric hindrance, potentially reducing the yield of the C3-alkylation product. This suggests that while C3-alkylation of this compound is feasible, reaction conditions may need optimization to account for the electronic and steric effects of the C7-bromo group. The reaction typically proceeds via a hydrogen autotransfer-type mechanism, where an initial oxidation of the alcohol to an aldehyde is followed by condensation with the indole and subsequent reduction.
Reaction Mechanisms and Mechanistic Investigations of 7 Bromoindole Transformations
Elucidation of Key Intermediates and Transition States in 7-Bromoindole Reactions
The transformation of this compound, whether in its synthesis or subsequent derivatization, proceeds through a series of transient species, including intermediates and high-energy transition states. The identification and characterization of these fleeting structures are fundamental to comprehending the reaction pathway at a molecular level.
Synthesis Intermediates: The synthesis of this compound itself can be achieved through various routes, each involving distinct intermediates.
Fischer Indole (B1671886) Synthesis: A common method involves the Fischer cyclization of ethyl pyruvate (B1213749) 2-bromophenylhydrazone. This reaction proceeds in polyphosphoric acid (PPA) at high temperatures. The key intermediate is the phenylhydrazone, which undergoes an acid-catalyzed intramolecular cyclization. The transition state for the key-sigmatropic rearrangement is believed to be a chair-like conformation, leading to the formation of the indole nucleus.
Bartoli Indole Synthesis: This method involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. The treatment of o-bromonitrobenzenes with vinyl Grignard reagents yields 7-bromoindoles, with the ortho-bromine atom directing the cyclization. The reaction is thought to proceed through a nitroso-alkene intermediate which then undergoes a-sigmatropic rearrangement and subsequent cyclization. For instance, the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene (B1266263) gives 2,4-dimethyl-7-bromoindole.
Reissert Condensation Route: An alternative synthesis involves a Reissert condensation. This multi-step process includes the formation of ethyl 3-bromo-2-nitrophenylpyruvate as a key intermediate, which is then subjected to reductive cyclization to form the indole ring.
Intermediates in Derivatization Reactions: Cross-coupling reactions are a cornerstone of this compound derivatization. These reactions, typically catalyzed by palladium, involve a series of organometallic intermediates.
Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle with several palladium-based intermediates. The cycle typically starts with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Similarly, in Buchwald-Hartwig amination reactions for C-N bond formation, intermediates such as palladium-amido complexes are crucial. The stability and reactivity of these intermediates are heavily influenced by the ligands coordinated to the palladium center. In some cases, unstable diindolylamine products are formed, which can be stabilized by introducing bulky groups like tert-butyl at the reactive 3-position of the bromoindole coupling partner.
Understanding these intermediates and the transition states that connect them allows chemists to predict reaction outcomes and devise strategies for optimization. For example, in SN1 reactions, the formation of a carbocation intermediate is the rate-determining step, and its stability dictates the reaction rate. While not a primary pathway for aryl halides, the principles of intermediate stability are universally applicable in mechanistic analysis.
Kinetic Isotope Effect (KIE) Studies in this compound Reactivity
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in reaction rate. A significant change (a primary KIE, typically kH/kD > 2) indicates that the C-H bond is cleaved in the slowest step of the reaction.
Such studies highlight how KIE can differentiate between possible mechanisms. If a similar C-H functionalization were performed on this compound, a low KIE would imply that C-H activation is not rate-limiting, whereas a large KIE would point to it being the slow step. These investigations are critical for optimizing catalysts and reaction conditions for selective transformations at specific positions on the indole ring. The principles of KIE are broadly applied to understand various reaction types, including elimination reactions where a kH/kD of 6.7 was consistent with an E2 mechanism involving C-H bond breaking in the rate-determining step.
Computational Approaches to Reaction Pathway Analysis for this compound Synthesis and Derivatization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction pathways in organic synthesis. DFT calculations allow for the modeling of reaction intermediates and transition states, providing insights into activation energies, reaction thermodynamics, and the origins of selectivity.
In the context of this compound and its derivatives, computational studies can elucidate complex reaction mechanisms. For example, DFT calculations can be used to:
Predict Regioselectivity: In the synthesis of substituted
Derivatives of 7 Bromoindole and Their Synthetic Utility in Complex Molecule Construction
Synthesis of Novel Polyfunctionalized Indoles from 7-Bromoindole Precursors
This compound is a key building block for creating a diverse array of polyfunctionalized indoles. The bromine atom at the 7-position facilitates the introduction of various substituents onto the indole (B1671886) core through transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions allow for the formation of C-C bonds, enabling the synthesis of 7-arylindoles. researchgate.net Similarly, other coupling reactions like Heck and Sonogashira can be employed to introduce alkenyl and alkynyl groups, respectively.
The Bartoli indole synthesis is a powerful method for generating 7-bromoindoles with additional substitutions. organic-chemistry.orgresearchgate.net This reaction involves treating an ortho-substituted nitroaromatic compound, such as 2-bromonitroarenes, with vinyl Grignard reagents. organic-chemistry.orgorganic-chemistry.org The ortho-bromine atom directs the cyclization to yield 7-bromoindoles, which can then be further functionalized. organic-chemistry.org For example, the reaction of 4-bromo-3-nitrotoluene (B1266263) with isopropenylmagnesium bromide yields 2,4-dimethyl-7-bromoindole, demonstrating the method's tolerance for other functional groups. wordpress.com
Furthermore, the bromine atom can be replaced through halogen-metal exchange followed by quenching with an electrophile, or it can be removed via radical reduction using reagents like tributyltin hydride. wordpress.com This latter approach effectively uses the bromine atom as a labile protecting group, enabling the synthesis of complex 7-unsubstituted indoles. organic-chemistry.orgresearchgate.net This strategy has been pivotal in synthesizing indoles with various functional groups at other positions, which would be challenging to access directly. organic-chemistry.org
A formal total synthesis of Diazonamide A highlights the utility of this compound in creating complex, polyfunctionalized indoles. The synthesis commenced with this compound and involved sequential palladium-catalyzed couplings to introduce an oxazole (B20620) fragment at C-2 and a tyrosine fragment at C-3, demonstrating the power of using the bromo-substituent to build highly elaborate structures. acs.orgnih.gov
| Reaction Type | This compound Derivative | Reagents/Conditions | Product | Yield (%) | Reference |
| Bartoli Synthesis | 4-Bromo-3-nitrotoluene | 1. Isopropenylmagnesium bromide, THF | 2,4-Dimethyl-7-bromoindole | 67 | wordpress.com |
| Radical Reduction | 2,4-Dimethyl-7-bromoindole | Bu3SnH, AIBN, Toluene (B28343), 110 °C | 2,4-Dimethylindole | 94 | wordpress.com |
| Suzuki Coupling | This compound | Arylboronic acid, Pd catalyst | 7-Arylindole | N/A | researchgate.net |
| Sequential Coupling | This compound | 1. Oxazole fragment, Pd catalyst; 2. Tyrosine fragment, Pd catalyst | 2-(Oxazolyl)-3-(tyrosinyl)-7-bromoindole | N/A | acs.orgnih.gov |
Construction of Fused Heterocyclic Systems Containing a this compound Moiety
The reactivity of the C7-bromo substituent in this compound makes it an excellent starting point for synthesizing fused heterocyclic systems. Intramolecular cyclization reactions, often mediated by transition metals, allow for the construction of new rings fused to the indole core, leading to complex polycyclic scaffolds of significant biological and pharmaceutical interest.
The synthesis of pyrroloquinolines, a class of compounds with notable biological activities, can be efficiently achieved from this compound derivatives. A key strategy involves the N-alkylation of this compound with an appropriate side chain, followed by an intramolecular cyclization. For example, N-allyl-7-bromoindole undergoes palladium-catalyzed intramolecular cyclization to furnish the tricyclic pyrroloquinoline core. chim.itresearchgate.net This reaction proceeds via a Heck-type mechanism where the palladium catalyst inserts into the C-Br bond, followed by migratory insertion of the allyl group and subsequent reductive elimination to form the new heterocyclic ring. researchgate.net The reaction of N-allyl-7-bromoindoles with palladium(II) acetate (B1210297) and tri-o-tolylphosphine (B155546) has been shown to yield pyrroloquinolines. chim.it This methodology provides a direct route to the core structure of various alkaloids. acs.org
| Starting Material | Reaction | Reagents/Conditions | Product | Reference |
| This compound | N-Allylation | Allyl bromide, KOH, DMSO | N-Allyl-7-bromoindole | chim.it |
| N-Allyl-7-bromoindole | Intramolecular Heck Cyclization | Pd(OAc)₂, tri-o-tolylphosphine | Pyrroloquinoline | chim.itresearchgate.net |
This compound serves as a valuable precursor for the synthesis of carboline and indolocarbazole frameworks, which are core structures in many biologically active alkaloids.
Carbolines: The synthesis of β-carbolines can be achieved from this compound. One documented application involves using this compound in the synthesis of 8-bromocarboline. sigmaaldrich.com A more general approach to β-carbolines involves the construction of the pyridine (B92270) ring onto the indole scaffold. For instance, palladium-catalyzed enolate arylation of a ketone with a 3-bromoindole derivative, followed by deprotection and cyclization, can yield β-carbolines. ljmu.ac.uk While this specific example uses a 3-bromoindole, the principle of using a bromoindole as a handle for cyclization is well-established. A patented method describes the synthesis of 7-bromo-β-carboline derivatives by first preparing a tetrahydro-β-carboline from 6-bromotryptamine and then performing bromination, highlighting the importance of brominated indole precursors in accessing these scaffolds. google.com
Indolocarbazoles: These complex, nitrogen-containing polycyclic aromatic compounds, known for their potent protein kinase inhibitory activity, can be synthesized using this compound derivatives as key intermediates. researchgate.netrsc.org The synthesis of novel aza-1,7-annulated indoles, which are precursors to indolocarbazoles, has been achieved. researchgate.net A strategy for constructing indolocarbazoles involves a light- and base-assisted cyclization. This was demonstrated starting from N-methyl-2-bromoindole-3-carbaldehyde, which underwent a Suzuki-Miyaura cross-coupling reaction followed by photochemical cyclization to form the indolocarbazole skeleton. core.ac.uk The development of methods for synthesizing 7-substituted indole acetamides and N-methyl (indol-7-yl)oxoacetates has been crucial for accessing aryl indolylmaleimides, which are direct precursors to indolo[6,7-α]pyrrolo[3,4-c]carbazoles. researchgate.net
| Target Scaffold | Synthetic Strategy | Precursor Derived from this compound | Key Reaction | Reference |
| 8-Bromocarboline | Not detailed | This compound | Synthesis | sigmaaldrich.com |
| 7-Bromo-β-carboline | Pictet-Spengler type | 6-Bromotryptamine (related precursor) | Condensation/Bromination | google.com |
| Indolocarbazole | Photochemical Cyclization | N-Methyl-2-bromoindole-3-carbaldehyde | Suzuki Coupling & Photocyclization | core.ac.uk |
| Indolo[6,7-α]pyrrolo[3,4-c]carbazoles | Oxidation of Aryl Indolylmaleimides | 7-Substituted Indole Acetamides | Oxidation | researchgate.net |
Pyrroloquinoline and Related Indole-Fused Systems
This compound as a Precursor for Natural Product Synthesis
The strategic utility of this compound extends significantly into the realm of natural product synthesis. Its ability to serve as a versatile synthetic handle allows for the efficient construction of complex indole-containing natural products, particularly indole alkaloids and functionalized amino acids like tryptophan. The bromine atom can be used to direct key bond-forming reactions or as a protecting group to be removed in the final stages of a synthesis. organic-chemistry.orgwordpress.com
A prominent example of this compound's application is in the total synthesis of indole alkaloids isolated from mushrooms of the Tricholoma genus. wordpress.comresearchgate.net A highly effective strategy combines the Bartoli indole synthesis with a subsequent heteroaryl radical reduction. organic-chemistry.orgwordpress.com This approach was used to synthesize 2,4-dimethylindole, 4-(hydroxymethyl)-2-methylindole, and 4-(methoxymethyl)-2-methylindole. wordpress.comresearchgate.net
The synthesis starts with a common precursor, 4-bromo-3-nitrotoluene. A Bartoli reaction with isopropenylmagnesium bromide yields 2,4-dimethyl-7-bromoindole in good yield (67%). wordpress.comresearchgate.net This key intermediate can then be converted to the different target alkaloids. For the synthesis of 2,4-dimethylindole, a simple radical reduction with tributyltin hydride removes the bromine atom almost quantitatively (94% yield). wordpress.com
For the more functionalized alkaloids, the this compound intermediate is further manipulated before the final reduction. For instance, radical bromination of 2,4-dimethyl-7-bromoindole yields 7-bromo-4-(bromomethyl)-2-methylindole. This intermediate is then treated with water to give 7-bromo-4-(hydroxymethyl)-2-methylindole (88% yield), or with sodium methoxide (B1231860) to give 7-bromo-4-(methoxymethyl)-2-methylindole (76% yield). wordpress.com A final radical reduction of these brominated precursors cleanly removes the C7-bromine atom to afford the natural products 4-(hydroxymethyl)-2-methylindole (91% yield) and 4-(methoxymethyl)-2-methylindole (94% yield), respectively. wordpress.com This synthetic sequence underscores the power of using the 7-bromo group as a strategic element that is removed in the final step. researchgate.networdpress.com
| Starting Material | Key Intermediate | Yield (%) | Target Alkaloid | Overall Yield (%) | Reference |
| 4-Bromo-3-nitrotoluene | 2,4-Dimethyl-7-bromoindole | 67 | 2,4-Dimethylindole | 62 | wordpress.com |
| 4-Bromo-3-nitrotoluene | 7-Bromo-4-(hydroxymethyl)-2-methylindole | 53 (over 2 steps) | 4-(Hydroxymethyl)-2-methylindole | 41 | wordpress.com |
| 4-Bromo-3-nitrotoluene | 7-Bromo-4-(methoxymethyl)-2-methylindole | 46 (over 2 steps) | 4-(Methoxymethyl)-2-methylindole | 37 | wordpress.com |
This compound is a crucial starting material for the synthesis of non-canonical amino acids like 7-bromotryptophan and its derivatives, which are important building blocks for peptides and complex natural products. researchgate.netacs.org The selective functionalization of tryptophan at the C7 position is challenging, and routes starting from this compound provide a reliable solution. acs.org
The synthesis of 7-bromotryptophan often involves a multi-step sequence starting from this compound. acs.org Several groups have utilized the Bartoli synthesis of this compound as the entry point for preparing 7-bromo-D-tryptophan. researchgate.net Once formed, the 7-bromotryptophan scaffold is ripe for further diversification via cross-coupling reactions, allowing access to a wide range of C7-substituted tryptophan analogs. acs.org
Similarly, the synthesis of 7-substituted tryptamine (B22526) derivatives can be achieved. Syntheses of 7-chloro- and other halogenated tryptamine derivatives have been performed using modified Fisher-indole synthesis conditions. lookchem.com For substitution patterns where regiocontrol is an issue, a bromine atom can be used as a protecting or directing group, which is later removed. lookchem.com This highlights a broader strategy where 7-bromoindoles or related halogenated indoles are key intermediates for accessing specifically substituted tryptamines, which are prevalent in many natural products and pharmaceuticals. acs.orglookchem.com
| Precursor | Target Derivative | Synthetic Approach | Significance | Reference |
| This compound | 7-Bromo-D-tryptophan | Multi-step synthesis, often starting with Bartoli synthesis of the indole core | Key intermediate for peptides and natural products | researchgate.netacs.org |
| 7-Bromotryptophan | C7-Aryl/Alkyl Tryptophans | Transition metal-catalyzed cross-coupling reactions | Access to diverse, non-canonical amino acids | acs.org |
| (2-Bromo-phenyl)-hydrazine derivatives | Halogenated Tryptamines | Grandberg-Zuyanova-modified Fisher indole synthesis | Provides regiocontrol for synthesizing specific tryptamine isomers | lookchem.com |
Total Synthesis of Indole Alkaloids (e.g., from Tricholoma Species)
Formation of Organometallic Intermediates from this compound
The bromine atom at the C-7 position of the indole ring is a versatile handle for the formation of various organometallic intermediates. These intermediates are not typically isolated but are generated in situ to react with a range of electrophiles, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. The generation of these reagents, primarily through metal-halogen exchange or oxidative addition with transition metals, is a cornerstone of modern synthetic strategies involving the indole scaffold.
Organolithium and Organomagnesium Intermediates
Metal-halogen exchange is a primary method for converting this compound into a highly reactive nucleophilic species. The resulting 7-indolyl organometallic reagents can then be used to form new carbon-carbon or carbon-heteroatom bonds.
Lithium-Halogen Exchange: The generation of 7-lithioindole from this compound is a well-established procedure. acs.org Research has shown that for this transformation to be effective, it is often necessary to first deprotonate the acidic indole N-H proton. A common method involves treating the N-protected or unprotected this compound with an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. acs.orgresearchgate.net For instance, the use of potassium hydride to form the indolide anion, followed by t-BuLi, has proven efficient for the subsequent metal-halogen exchange. acs.org These highly reactive 7-lithioindoles can react with various electrophiles to yield regiochemically pure 7-substituted indoles. acs.orgtandfonline.com The selectivity of this lithiation is crucial, especially in molecules with multiple halogen atoms. Studies on 5,7-dibromoindoles have demonstrated that treatment with t-BuLi can achieve a highly selective lithium-bromine exchange at the 7-position. researchgate.net
Grignard Reagents: While the direct formation of a Grignard reagent from this compound is less commonly detailed, the reverse reaction—the Bartoli indole synthesis—highlights the importance of organomagnesium reagents in accessing the this compound structure itself. This reaction involves treating ortho-substituted nitroarenes with vinyl Grignard reagents to produce 7-substituted indoles. organic-chemistry.orgscribd.com For example, reacting 2-bromonitrobenzene with vinylmagnesium bromide is a key method for synthesizing this compound. organic-chemistry.org
In terms of coupling reactions, those involving Grignard reagents, such as the Kumada coupling, have shown limited success when starting from this compound for certain complex targets. In the attempted synthesis of the indole alkaloid hippadine (B1673251), the Kumada reaction failed to yield the desired product. acs.orgnih.gov
Table 1: Synthesis of 7-Substituted Indoles via Lithium-Halogen Exchange This table summarizes the reaction of in situ generated 7-lithioindole with various electrophiles.
| Electrophile | Reagents and Conditions | Product | Reference |
| Dimethylformamide (DMF) | 1) KH, THF; 2) t-BuLi, -78 °C; 3) DMF | Indole-7-carboxaldehyde | tandfonline.com |
| Acyl Chloride (R-COCl) | 1) KH, THF; 2) t-BuLi; 3) R-COCl | 7-Acylindole | acs.org |
| Alkyl Halide (R-X) | 1) t-BuLi, Ether, -78 °C | 7-Alkyl-5-bromoindole | researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound. These reactions proceed via the formation of organopalladium intermediates and allow for the creation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is highly effective for this compound. To participate in this reaction, this compound is often first converted into its corresponding boronic acid or boronic ester derivative. A standard procedure involves reacting this compound with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium acetate. ambeed.com The resulting 7-indolylboronate can then be coupled with various aryl or vinyl halides. Alternatively, this compound itself can be directly coupled with an organoboron reagent. This approach was successfully used in the total synthesis of hippadine, affording the product in good yields of 67-74%, proving superior to other coupling methods in that specific context. acs.orgnih.gov Mild, aqueous conditions for Suzuki-Miyaura couplings of bromoindoles have also been developed, enhancing the method's applicability. rsc.org
Stille Coupling: The Stille coupling utilizes an organotin reagent and has been applied to this compound derivatives for the construction of complex molecules. For instance, in a total synthesis of (±)-cis-trikentrin B, a Stille cross-coupling was employed as a key final step to install a butenyl side chain onto a complex bromo-indole core. nih.gov However, in some synthetic campaigns, the Stille reaction has been found to provide lower yields compared to the Suzuki coupling. acs.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound derivatives, including unprotected 7-bromotryptophan, has been successfully demonstrated. rsc.org Research shows that the reaction can proceed in water using a palladium catalyst and a suitable ligand, highlighting its utility in modifying complex biomolecules like peptides under mild conditions. rsc.orgnih.gov
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key method. It has been used to synthesize 7-aminoindole derivatives by coupling 7-bromoindoles with primary or secondary amines in the presence of a palladium catalyst. researchgate.net
Other Coupling Reactions: Other transition-metal-catalyzed reactions have been explored with varying degrees of success. In the synthesis of hippadine, the Negishi coupling (involving an organozinc reagent) failed to produce the target compound. acs.orgnih.gov The Ullmann coupling, a copper-catalyzed reaction, has been used to couple this compound with another indole molecule, though with moderate yields (51%). researchgate.net
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Hippadine from this compound Derivatives
| Coupling Reaction | Organometallic Reagent Type | Result/Yield | Reference |
| Suzuki-Miyaura | Organoboron | Successful (67-74% yield) | acs.orgnih.gov |
| Stille | Organotin | Successful (low yield) | acs.org |
| Kumada | Organomagnesium (Grignard) | Failed | acs.orgnih.gov |
| Negishi | Organozinc | Failed | acs.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 7 Bromoindole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomeric Differentiation (¹H, ¹³C, ¹⁵N, ³¹P, ¹⁹F, ¹¹B NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 7-bromoindole and its derivatives. beilstein-journals.org ¹H and ¹³C NMR are the most commonly employed techniques, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum of this compound, the protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns. For instance, the N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, although this can be influenced by solvent and concentration. The aromatic protons show distinct signals that can be assigned to their specific positions on the indole scaffold. The presence of the bromine atom at the 7-position influences the electronic environment of the neighboring protons, causing shifts in their resonance frequencies compared to unsubstituted indole.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and bonding environment. The carbon atom attached to the bromine (C-7) will show a characteristic upfield shift compared to the corresponding carbon in indole due to the heavy atom effect of bromine.
For derivatives of this compound, NMR spectroscopy is crucial for confirming the position of substituents and for differentiating between isomers. For example, in the case of substituted 7-bromoindoles, changes in the chemical shifts and coupling constants of the indole ring protons and carbons can pinpoint the location of the new functional group. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons, further confirming the structural assignment.
While ¹H and ¹³C are the most common, other NMR active nuclei can be utilized for specific derivatives. For instance, ¹⁵N NMR can provide direct information about the nitrogen atom of the indole ring, though it is less frequently used due to its lower natural abundance and sensitivity. For derivatives containing phosphorus, fluorine, or boron, ³¹P, ¹⁹F, and ¹¹B NMR spectroscopy, respectively, would be essential for their characterization.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indole Derivatives
| Compound | Nucleus | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Signals | Solvent |
| 1-(tert-butyldimethylsilyl)-3-ethylindole | ¹³C NMR | 126.9 | 119.8 | 130.9 | 118.8 | 119.2 | 121.3 | 113.8 | 141.6 | -3.9 (CH₃Si), 14.5 (CH₃CH₂), 18.4 (CH₂CH₃), 19.5 [C(CH₃)₃], 26.3 [C(CH₃)₃] | CDCl₃ |
| 3-bromo-1-(tert-butyldimethylsilyl)indole | ¹³C NMR | 129.6 | 93.6 | 129.8 | 119.1 | 120.5 | 122.5 | 114.0 | 140.2 | -4.0 (CH₃Si), 19.3 [C(CH₃)₃], 26.2 [C(CH₃)₃] | CDCl₃ |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Mass Spectrometry (MS) Techniques for Molecular Formula Determination (e.g., HRESIMS, ESI-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRESIMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, which is a clear indicator of a monobrominated compound.
Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules, making it well-suited for many indole derivatives. It often produces protonated molecules ([M+H]⁺) or other adducts, from which the molecular weight can be deduced.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is extremely useful for analyzing complex mixtures of this compound derivatives, allowing for the separation of individual components before they are introduced into the mass spectrometer for identification. This is particularly important in the context of reaction monitoring and purity assessment.
For example, in the characterization of newly synthesized 6-bromoindole (B116670) derivatives, HRESIMS data was crucial in confirming their molecular formulas. mdpi.com
Table 2: HRESIMS Data for Brominated Indole and Indazole Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Compound 7 | C₁₇H₁₆BrN₃O₄S | 319.9587 and 321.9566 | 319.9595 and 321.9572 |
| Compound 8 | C₁₇H₁₆BrN₃O₄S | 319.9587 and 321.9566 | 319.9598 and 321.9576 |
| MNS3 | C₁₃H₉BrKN₃O₂S | 389.9309 and 391.9289 | 389.9314 and 391.9295 |
| MNS4 | C₁₃H₉BrKN₃O₂S | 389.9309 and 391.9289 | 389.9316 and 391.9295 |
Data sourced from MDPI. mdpi.com
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC, RP-HPLC)
Chromatographic techniques are fundamental for the purification and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for these purposes. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
Reversed-phase HPLC (RP-HPLC) is a common mode of chromatography used for indole derivatives, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of a compound in RP-HPLC is related to its hydrophobicity; more nonpolar compounds are retained longer on the column. By developing a suitable gradient or isocratic elution method, complex mixtures of this compound derivatives can be separated, and the purity of a sample can be determined by integrating the peak areas in the chromatogram.
These chromatographic methods are not only for analysis but are also crucial for the preparative isolation of this compound and its derivatives from reaction mixtures or natural product extracts. By scaling up the chromatographic process, pure compounds can be obtained for further structural elucidation and biological testing. For instance, an UPLC-qTOF-MS-based dereplication study guided the targeted isolation of several bromoindole alkaloids from a marine sponge. mdpi.com
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. For derivatives of this compound that can be grown as single crystals of suitable quality, this technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
The electron-dense bromine atom in this compound derivatives facilitates the solution of the phase problem in X-ray crystallography, making structure determination more straightforward. The resulting crystal structure provides unequivocal proof of the molecular connectivity and stereochemistry, which can be particularly important for complex derivatives with multiple chiral centers. The structural information obtained from X-ray crystallography can also be used to validate and refine molecular models derived from other techniques like NMR spectroscopy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Studies
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The indole N-H bond typically shows a characteristic stretching vibration in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring are observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. For derivatives with other functional groups, such as carbonyls (C=O), nitriles (C≡N), or nitro groups (NO₂), their characteristic IR absorption bands provide clear evidence of their presence. For example, brominated indoles exhibit C-Br vibrations at 500–600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole ring system has a characteristic UV absorption spectrum with multiple bands. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. The introduction of a bromine atom at the 7-position, as well as other substituents, can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity. These changes can be rationalized by considering the electronic effects of the substituents on the π-electron system of the indole ring.
Applications of 7 Bromoindole and Its Derivatives in Medicinal Chemistry and Biological Investigations
Role as a Key Synthetic Building Block in Pharmaceutical Development
7-Bromoindole serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. smolecule.com Its utility stems from the presence of the bromine atom at the 7-position of the indole (B1671886) ring, which provides a reactive handle for a range of chemical transformations. This allows for the strategic introduction of various functional groups and the construction of more complex molecular architectures.
The bromine substituent facilitates several key reactions, including:
Cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings are readily performed at the C7-position, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds and other complex structures.
Substitution reactions: The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functionalities.
Functional group transformations: The indole ring itself can undergo reactions like oxidation to form indole-2,3-diones (isatins) or reduction to yield indolines.
This synthetic versatility makes this compound a valuable precursor for creating libraries of compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery. For instance, it is a key starting material in the synthesis of compounds targeting neurological disorders and has been utilized in the development of dyestuffs. The synthesis of this compound itself can be achieved through methods like the bromination of indole-2-carboxylic acid followed by decarboxylation.
Exploration of Biological Activities of this compound Derivatives
Beyond its role as a synthetic intermediate, derivatives of this compound have demonstrated a remarkable range of biological activities, making them promising candidates for therapeutic development.
Antibacterial and Antivirulence Studies
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial strategies. Bromoindole derivatives have shown significant promise in this area, exhibiting both direct antibacterial effects and the ability to inhibit bacterial virulence without necessarily killing the bacteria, a strategy that may reduce the likelihood of resistance development. nih.gov
One of the key virulence factors of Staphylococcus aureus is the golden carotenoid pigment staphyloxanthin. This pigment contributes to the bacterium's resistance to reactive oxygen species generated by the host immune system. nih.govresearchgate.net Studies have shown that certain indole derivatives can inhibit the production of staphyloxanthin, rendering the bacteria more susceptible to oxidative stress and host defenses. For example, 7-benzyloxyindole, a derivative of indole, has been shown to make S. aureus colorless and inhibit its hemolytic activity, making it more easily killed by hydrogen peroxide and human whole blood. nih.govresearchgate.net Similarly, this compound itself has been reported to reduce the production of staphyloxanthin in S. aureus. This antivirulence approach is a promising alternative to traditional antibiotics. nih.gov
Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. Halogenated indoles, including this compound, have been investigated for their ability to disrupt biofilm formation. Studies have shown that this compound can inhibit biofilm formation in pathogenic bacteria such as Vibrio parahaemolyticus. frontiersin.org In a broader study of halogenated indoles, this compound was found to eradicate persister cell formation in both Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net Persister cells are dormant variants within a bacterial population that exhibit high tolerance to antibiotics. The ability to target these persistent cells is a significant advantage in combating chronic and recurrent infections.
| Compound | Organism | Activity | Reference |
| This compound | Vibrio parahaemolyticus | Biofilm inhibition | frontiersin.org |
| This compound | Escherichia coli | Eradication of persister cells | nih.govresearchgate.net |
| This compound | Staphylococcus aureus | Eradication of persister cells | nih.govresearchgate.net |
Inhibition of Bacterial Virulence Factors (e.g., staphyloxanthin production)
Anti-Inflammatory Potentials of Bromoindole Alkaloids (e.g., from Marine Organisms)
Marine organisms are a rich source of structurally diverse and biologically active natural products, including a variety of bromoindole alkaloids. researchgate.netclockss.org Many of these compounds have demonstrated potent anti-inflammatory properties. researchgate.netacs.org For instance, a study on the marine bryozoan Flustra foliacea led to the isolation of several new bromotryptamine and imidazole (B134444) alkaloids. acs.org Some of these compounds were found to decrease the secretion of the pro-inflammatory cytokine IL-12p40 from dendritic cells, while others increased the secretion of the anti-inflammatory cytokine IL-10. acs.org
From the marine sponge Geodia barretti, several 6-bromoindole (B116670) derivatives have been isolated, including barettin (B3061388) and geobarrettins. nih.govifremer.fr These compounds have been shown to modulate the secretion of inflammatory cytokines from dendritic cells. nih.gov Specifically, some derivatives reduced the secretion of IL-12p40, which is involved in promoting Th1-type inflammatory responses. nih.gov These findings suggest that bromoindole alkaloids from marine sources could be valuable leads for the development of new anti-inflammatory drugs. acs.orgnih.gov
| Bromoindole Alkaloid | Marine Source | Anti-inflammatory Effect | Reference |
| Flustramines & Flustraminols | Flustra foliacea (Bryozoan) | Decreased IL-12p40 or increased IL-10 secretion | acs.org |
| Barettin & Geobarrettins | Geodia barretti (Sponge) | Reduced IL-12p40 secretion | nih.govifremer.fr |
Cytotoxic and Antimitotic Activities of Specific Bromoindole Derivatives
The indole nucleus is a common feature in many anticancer drugs, and bromoindole derivatives are no exception. ontosight.ai Research has shown that various substituted bromoindoles possess significant cytotoxic and antimitotic activities against a range of cancer cell lines. mdpi.com For example, N-acetylated aplicyanins, which are bromoindole derivatives isolated from the tunicate Aplidium cyaneum, have demonstrated potent antimitotic and cytotoxic effects against human colon (HT-29), lung (A549), and breast (MDA-MB-231) cancer cell lines. nih.gov
Furthermore, synthetic 5-bromoindole (B119039) derivatives have been evaluated for their anti-cancer and anti-migratory activities. mdpi.com While some of these compounds showed moderate antiproliferative effects, their carbazole (B46965) counterparts were generally more potent. mdpi.com Nevertheless, the potential of bromoindole derivatives as anticancer agents is an active area of research, with studies exploring their ability to induce apoptosis and inhibit cell proliferation. smolecule.com Imines and hydrazones of indole-3-carboxaldehyde (B46971) have also been reported to exhibit antimitotic activity. researchgate.net
| Compound/Derivative Class | Cancer Cell Line(s) | Activity | Reference |
| N-Acetylated Aplicyanins | HT-29 (colon), A549 (lung), MDA-MB-231 (breast) | Potent antimitotic and cytotoxic | nih.gov |
| 5-Bromoindole Derivatives | MCF-7 and MDA-MB-231 (breast) | Moderate antiproliferative | mdpi.com |
| Imines and Hydrazones of Indole-3-carboxaldehyde | Not specified | Antimitotic | researchgate.net |
Aromatase Inhibitory Effects of Substituted Indole Hydrazones
Aromatase, a cytochrome P450 enzyme, is crucial for the biosynthesis of estrogens from androgens. frontiersin.org Its inhibition is a key strategy in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. nih.govpharmgkb.org While melatonin, an indole-based hormone, shows some aromatase inhibitory activity, its therapeutic use is limited. nih.gov This has spurred research into synthetic indole derivatives, such as indole hydrazones, as more potent aromatase inhibitors. nih.govresearchgate.net
Studies on 2-methyl indole hydrazones have shown that certain substitutions significantly enhance their ability to inhibit aromatase. nih.gov In both cell-free and cell-based assays, monochloro-substituted indole hydrazones demonstrated stronger aromatase inhibitory activity than melatonin. nih.gov These findings are supported by molecular modeling studies and suggest that these derivatives could be valuable in developing new therapeutic agents for breast cancer. nih.gov
Research has also explored a range of indole derivatives for their anti-aromatase and antiproliferative activities. frontiersin.org Some indole-benzimidazole hybrids and 2-aryl indoles have shown promise. frontiersin.orgresearchgate.net For instance, certain indole-based compounds displayed significant aromatase inhibitory effects with IC50 values in the nanomolar range, comparable to or even more potent than some existing drugs. frontiersin.org
Table 1: Aromatase Inhibitory Activity of Selected Indole Derivatives
| Compound/Derivative | Target/Assay | Key Findings | Reference |
|---|---|---|---|
| Monochloro substituted indole hydrazones | Aromatase (in vitro) | Stronger inhibitory activity than melatonin. | nih.gov |
| Indole-based hybrids (e.g., compounds 7, 12, 16) | Aromatase (in vitro) | IC50 values ranging from 10 nM to 33 nM. | frontiersin.org |
| 2-Aryl indoles (e.g., compound VII with CN at C-3) | Aromatase (in vitro) | IC50 value of 1.61 µM. | frontiersin.org |
Modulation of Neurotransmitter Receptor Systems (e.g., 5-HT Receptors)
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a neurotransmitter that regulates a wide array of physiological and cognitive functions through its interaction with various receptors. nih.govnih.gov The indole scaffold is a core component of serotonin, making indole derivatives, including this compound, prime candidates for modulating 5-HT receptor activity. researchgate.netmdpi.com
The 5-HT7 receptor, in particular, has been a target of interest for its role in cognitive processes and pain modulation. nih.govnih.gov Studies have shown that both activation and inhibition of different 5-HT receptors can impact learning and memory. nih.gov For instance, agonists of 5-HT2A/2C and 5-HT4 receptors, and antagonists of 5-HT1A, 5-HT3, and 5-HT1B receptors have been found to improve memory. nih.gov
Derivatives of this compound have been synthesized and investigated for their potential to interact with various neurotransmitter systems. The Bartoli indole synthesis, which can utilize this compound, is a known method for preparing compounds that modulate 5-HT receptors. researchgate.net The location of the 5-HT7 receptor is a critical determinant of its effect; for example, its activation in the spinal cord leads to an antinociceptive effect, while peripheral activation can enhance pain sensitization. mdpi.com
General Biological Activity Profiles of Halogenated Indole Scaffolds
Halogenated indoles, a class of compounds that includes this compound, exhibit a broad spectrum of biological activities. researchgate.net The type and position of the halogen atom on the indole ring significantly influence the compound's chemical reactivity and biological effects. ontosight.ai
These compounds have demonstrated notable antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aismolecule.com For example, halogenated indoles have been shown to inhibit biofilm formation in pathogenic bacteria like Vibrio parahaemolyticus and Staphylococcus aureus. frontiersin.org Specifically, this compound, among other halogenated indoles, significantly reduced biofilm formation. frontiersin.org Some bromoindoles have also been noted for their potential cytotoxicity. frontiersin.org
In the context of cancer, derivatives of bromoindoles have shown cytotoxic effects against various cancer cell lines. The mechanism of action for these anticancer properties may involve the inhibition of tubulin polymerization, a critical process for cell division. nih.gov Furthermore, halogenated indoles can modulate the activity of the aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental stimuli and inflammation. nih.gov Studies have shown that this compound can activate AhR in a concentration-dependent manner. nih.gov
Table 2: Overview of Biological Activities of Halogenated Indoles
| Biological Activity | Key Findings | Example Compounds/Derivatives | Reference(s) |
|---|---|---|---|
| Antimicrobial | Inhibition of biofilm formation and bacterial growth. | 4-chloroindole, 7-chloroindole, 4-bromoindole (B15604), this compound | frontiersin.org |
| Anticancer | Cytotoxicity against cancer cell lines, potential tubulin polymerization inhibition. | Substituted bromoindoles | nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways. | 4-fluoroindole, 7-fluoroindole | nih.gov |
| Aryl Hydrocarbon Receptor (AhR) Activation | Concentration-dependent activation of AhR. | this compound | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Impact of Substituent Location and Electronic Nature on Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. These studies help in designing more potent and specific therapeutic agents. researchgate.net
The position of the bromine atom on the indole ring is a key determinant of the compound's biological profile. For instance, in studies on bromoindole carbaldehydes, bromination was found to generally increase cytotoxicity, with the effect being most pronounced when the bromine was at the C-2 position. oup.com Conversely, substitution at the C-7 position has been reported to be detrimental to antimicrobial activity in some cases. researchgate.net
The electronic properties of substituents also play a vital role. For aromatase inhibition, indole analogues with electron-withdrawing groups (EWG) at the C-3 position showed better activity than those with EWGs at the C-5 position. frontiersin.org In the case of anticancer activity, the presence of halogen derivatives (F, Cl, Br) at the C-5 or C-7 position of the indole scaffold has been shown to affect cytotoxicity. mdpi.com The introduction of an aryl group substituted with bromine at the C-3 or C-5 position has also yielded favorable results in terms of tyrosine kinase inhibition. mdpi.com
Development of Fluorescent Probes and Imaging Agents Incorporating this compound
This compound serves as a valuable building block in the creation of fluorescent probes for biological imaging. These probes are instrumental in visualizing cellular processes in real-time, offering powerful tools for dynamic biological research. revvity.co.jp The unique structural characteristics of this compound can be leveraged to design probes that target specific biological molecules or environments.
Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. thermofisher.com The development of novel fluorescent probes is an active area of research, with applications ranging from basic cell biology to clinical diagnostics. rndsystems.comnih.gov The incorporation of a halogen atom like bromine can influence the photophysical properties of a fluorophore and its interactions with biological targets. vulcanchem.com Indole derivatives, in general, are explored as organic semiconductors, and the heavy atom effect of bromine could potentially enhance luminescence in optoelectronic applications. vulcanchem.com
Investigations in Material Science, including Polymer Formulations
Beyond its biological applications, this compound and its derivatives are also being investigated in the field of material science. chemimpex.com Specifically, this compound can be integrated into polymer formulations to enhance the physical and chemical properties of materials. chemimpex.com
The incorporation of this compound into polymers can improve performance metrics such as conductivity and thermal stability, making these materials suitable for applications in electronics and coatings. The indole scaffold's conjugated π-system is a key feature that makes its derivatives interesting for use as organic semiconductors. vulcanchem.com The presence of the bromine atom facilitates various chemical reactions, allowing for further functionalization and the creation of a diverse range of indole-based materials with tailored properties.
Theoretical and Computational Chemistry Studies of 7 Bromoindole
Quantum Chemical Calculations for Electronic Structure and Reactivity of 7-Bromoindole
Quantum chemical calculations, particularly those based on solving the electronic Schrödinger equation, are fundamental to predicting molecular properties from first principles. wikipedia.org These ab initio methods provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's structure and chemical behavior. wikipedia.orgamazon.com Such calculations can elucidate reaction pathways, transition states, and various molecular properties, making them invaluable in chemical research. nih.gov
Density Functional Theory (DFT) has become a prominent quantum computational method for analyzing the electronic properties of molecules. nih.gov It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance of computational cost and accuracy. nih.gov
DFT has been applied to derivatives of this compound to investigate their structure and properties. For instance, in a study of 7-acetamido-2-aryl-5-bromoindoles, DFT calculations using the B3LYP exchange-correlation functional with a 6-311G basis set were employed to optimize the molecular geometry. mdpi.com The resulting theoretical parameters for bond lengths, bond angles, and torsion angles were found to be in good agreement with experimental data obtained from single-crystal X-ray diffraction. mdpi.com DFT has also been used to explore the electronic characteristics of bromoindole derivatives, such as in the study of potential EGFR inhibitors. researchgate.net Furthermore, DFT calculations can reveal detailed electronic phenomena, such as the intramolecular charge transfer between the bromoindole and oxoacetic acid moieties in 2-(7-Bromo-3-indolyl)-2-oxoacetic acid.
Molecular Modeling and Simulations in Drug Design and Ligand-Receptor Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior, and it has become an integral part of modern drug discovery. openresearchlibrary.orgschrodinger.com These methods are crucial for understanding how a small molecule (a ligand) might interact with a biological target, such as a protein (a receptor). openresearchlibrary.org Techniques like virtual screening, molecular dynamics, and ligand docking help predict these interactions, guiding the design of more effective therapeutic agents. openresearchlibrary.orgnih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor binding.
Derivatives of this compound have been the subject of such studies. For example, 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles have been investigated as potential inhibitors of tubulin polymerization. nih.govresearchgate.net Molecular docking of the most active of these compounds into the colchicine-binding site of tubulin suggested that its anticancer activity stems from various interactions, including hydrogen bonding, pi-alkyl, and amide-pi stacked interactions with protein residues. researchgate.net The presence of a strong hydrogen bond acceptor, like the trifluoroacetyl group, is considered important for facilitating these interactions with biological receptors. nih.gov
In the context of antiviral research, bromoindole derivatives were identified through computer-aided drug design as potential inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting they could be considered for further investigation in managing viral infections. nih.govmdpi.com In comparative studies, it was noted that 5-bromoindole (B119039) showed a greater binding affinity than this compound in certain contexts. ncsu.edu
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | Tubulin (Colchicine-binding site) | Active compounds bind via hydrogen bonds, pi-alkyl, and amide-pi interactions. | nih.govresearchgate.net |
| Bromoindole derivatives | SARS-CoV-2 Main Protease (Mpro) | Identified as promising potential inhibitors through virtual screening. | nih.govmdpi.com |
| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Showed favorable binding free energy, suggesting potential as anti-cancer agents. | researchgate.netnih.gov |
Investigation of Aromaticity and Electronic Properties in Halogenated Indoles
The indole (B1671886) core is an electron-rich aromatic system. irjmets.com Its planar, fused-ring structure contains 10 π-electrons, conforming to Hückel's rule for aromaticity, which makes it highly reactive in electrophilic substitution reactions. irjmets.combhu.ac.in The introduction of a halogen atom, such as bromine, onto the indole ring can modulate its electronic properties, which is a key strategy in the functionalization and fine-tuning of its chemical characteristics for specific applications. irjmets.com Halogenated indoles have demonstrated significant biological activities. irjmets.com
Predictive Modeling of Reaction Outcomes, Regioselectivity, and Stereoselectivity
The inherent reactivity of the indole ring makes predicting the outcome of its reactions a key area of study. Due to its electron-rich nature, the indole scaffold is dominated by electrophilic substitution chemistry, with the C3 position being the preferred site of attack. bhu.ac.inrsc.org This preference is because the cationic intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized by the nitrogen atom's lone pair without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in
Modern computational chemistry offers powerful tools for predicting reaction outcomes with high accuracy. Machine learning models, such as RegioML, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions like bromination. rsc.org These models rely on computed atomic charges and can achieve high accuracy for large datasets of reactions. rsc.org
Furthermore, computational models have been developed to predict the regioselectivity of other reaction types involving indole derivatives. For instance, in the case of nucleophilic additions to indolynes (highly reactive intermediates that can be generated from precursors like this compound), theoretical models based on distortion energies have been used. nih.gov Studies on 6,7-indolyne using DFT calculations (B3LYP/6-31G(d)) have helped to create a predictive model for regioselectivity, validating that reaction outcomes can be rationalized and anticipated through computation. nih.gov
Analysis of Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding, Halogen Bonding)
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. iosrjournals.org Understanding these interactions is crucial in crystal engineering for designing new materials with desired properties. iosrjournals.orgmdpi.com Key among these are hydrogen bonds and, of particular relevance to this compound, halogen bonds. mdpi.com A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. wikipedia.org
The crystal structures of this compound derivatives reveal the presence of these significant interactions. In the solid-state structure of 7-bromoisatin (B152703) (7-Bromo-1H-indole-2,3-dione), molecules form dimers through N—H⋯O hydrogen bonds. researchgate.net These dimers are further connected into infinite chains by intermolecular Br⋯O halogen bonds, with a close contact distance of 3.085 Å. The structure also exhibits π–π stacking interactions. researchgate.net
Similarly, a detailed analysis of a 7-acetamido-2-aryl-5-bromoindole derivative showed a combination of strong intramolecular and intermolecular hydrogen bonds. mdpi.com The crystal packing was also significantly influenced by halogen bonding, specifically C–Br···Br interactions forming 6-membered rings with a Br···Br distance of 3.7 Å, as well as π-stacking of the indole moieties. mdpi.com Computational methods such as PIXEL and Hirshfeld surface analysis are often used to quantitatively evaluate the energetics and nature of these diverse interactions within a crystal lattice. iosrjournals.orgrsc.org
| Compound | Interaction Type | Geometric Details (Distance/Angle) | Reference |
|---|---|---|---|
| 7-Bromo-1H-indole-2,3-dione | N—H⋯O Hydrogen Bond | Forms molecular dimers. | researchgate.net |
| Br⋯O Halogen Bond | 3.085 (2) Å | researchgate.net | |
| π–π Stacking | Interplanar distance = 3.341 (2) Å | researchgate.net | |
| 7-Acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indole derivative | N–H⋯O Hydrogen Bond (intramolecular) | Distance = 2.00 Å; Angle = 135° | mdpi.com |
| O–H⋯O Hydrogen Bond (intermolecular) | Distance = 1.64 Å; Angle = 170° | mdpi.com | |
| C–Br···Br Halogen Bond | Distance = 3.7 Å | mdpi.com |
Challenges and Future Directions in 7 Bromoindole Research
Development of More Efficient, Sustainable, and Scalable Synthetic Routes to 7-Bromoindole
A primary challenge in the field is the development of synthetic routes to this compound that are not only high-yielding but also sustainable and scalable. Traditional methods often suffer from limitations that hinder their practical application on a larger scale.
For instance, the Reissert condensation followed by decarboxylation is a known route, but the final decarboxylation step can be inefficient. Refluxing this compound-2-carboxylic acid in quinoline (B57606) with copper chromite gives a modest 48% yield of this compound. Similarly, the Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, can be adapted to produce brominated variants, but may involve harsh acidic conditions and challenging purifications, with yields around 46%.
Modern synthetic chemistry offers promising alternatives to overcome these hurdles. The Bartoli indole synthesis, which involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, has been successfully applied to produce 7-bromoindoles from o-bromonitrobenzenes in good yields. organic-chemistry.orgresearchgate.net This method leverages the ortho-bromine atom to direct the cyclization. organic-chemistry.org
A significant leap towards sustainability is the use of biocatalysis. Chemoenzymatic cascades have been developed that use a sequence of enzymes, such as a regioselective halogenase (e.g., RebH) and a tryptophanase, to convert L-tryptophan into this compound. nih.govresearchgate.net This one-pot, multi-step process can achieve yields of 60-70% and operates under environmentally benign aqueous conditions. nih.gov
Electrochemical methods also represent a frontier in sustainable synthesis. Electrochemically assisted nickel-catalyzed amination has been employed in multi-step syntheses involving bromoindoles, showcasing a modern approach that can reduce reliance on chemical oxidants and reductants. nih.gov
Future work will likely focus on optimizing these modern techniques, improving catalyst efficiency, and designing integrated processes that minimize waste and energy consumption, ultimately making this compound and its derivatives more accessible for widespread research and development.
Exploration of Novel Derivatization Strategies for Diverse Pharmacological Scaffolds
This compound is a versatile platform for generating diverse molecular architectures. The bromine atom at the C7 position is not merely a substituent but a synthetic handle, enabling a wide array of derivatization reactions, particularly metal-catalyzed cross-coupling.
Strategies such as the Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the introduction of various aryl, heteroaryl, and alkyl groups at the C7 position. researchgate.net These reactions are fundamental for building complex molecules and have been used to synthesize 7-arylindoles on a gram scale. researchgate.netresearchgate.net Beyond established methods, a continuing challenge is to develop novel and more versatile derivatization techniques.
Recent advancements include the development of one-pot methods for C7 boronation of C3-substituted indoles, including tryptophans. acs.org This allows for subsequent functionalization, providing rapid access to complex C7-substituted indole derivatives that were previously difficult to synthesize. acs.org Late-stage diversification is another powerful strategy, where complex core structures are built first, and the bromine handle is used at the end of the synthesis to introduce final modifications. This has been demonstrated in chemoenzymatic synthesis, where biocatalytically produced dibromoindigo was diversified using Suzuki-Miyaura cross-coupling. nih.gov
Future research will likely focus on expanding the toolbox of C-H activation and functionalization reactions, allowing for direct derivatization without pre-functionalization. The development of new catalytic systems that are more robust, tolerant of diverse functional groups, and operate under milder conditions is crucial for synthesizing novel pharmacological scaffolds based on the this compound core. vulcanchem.com
In-depth Mechanistic Understanding of Complex Transformations Involving this compound
A deeper mechanistic understanding of the reactions involving this compound is essential for optimizing existing synthetic methods and designing new, more efficient transformations. The electronic nature of the bromine atom—acting as both an electron-withdrawing group via induction and an electron-donating group through resonance—creates a unique reactivity profile that is not always fully predictable.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for elucidating reaction mechanisms. For example, studies on the direct bromination of substituted indoles have used DFT to analyze the Gibbs free energy barriers of the reaction steps. researchgate.net Such studies reveal how substituents at other positions on the indole ring influence the reactivity at C3, providing a rational basis for predicting reaction outcomes. researchgate.net
Understanding the formation of key intermediates is also critical. In the bromination-reduction synthesis of bromocyclopenta[b]indoles, a bromine adduct on the central double bond has been identified as a key intermediate that is subsequently reduced to form the final product. scribd.com In novel electrochemical reactions, a proposed mechanism involves the anodic oxidation of a bromide ion to a bromine cation, an "umpolung" of reactivity that facilitates the coupling of two nucleophiles. mdpi.com Gaining insight into these transient species and reaction pathways allows chemists to control reaction conditions to favor desired products and suppress side reactions.
The future in this area lies in the synergistic combination of experimental studies (such as kinetics and intermediate trapping) with high-level computational modeling. This dual approach will provide a comprehensive picture of complex reaction landscapes, enabling the rational design of catalysts and reaction conditions for selective and efficient transformations of this compound.
Discovery of New Biological Targets and Pharmacological Profiles for this compound Derivatives
The this compound scaffold is present in a variety of molecules that exhibit a broad range of biological activities, making it a privileged structure in drug discovery. researchgate.netresearchgate.net A major ongoing effort is to identify new biological targets and to characterize the pharmacological profiles of novel this compound derivatives.
Research has shown that derivatives of this compound possess significant potential across several therapeutic areas:
Anticancer Activity : Bromoindole derivatives have been identified as potent anticancer agents. For example, aplicyanins, a family of bromoindole alkaloids isolated from the marine tunicate Aplidium cyaneum, show cytotoxicity against human breast, lung, and colon cancer cell lines, with a proposed mechanism of tubulin polymerization inhibition. researchgate.netmdpi.com Other derivatives have been designed as inhibitors of specific kinases, such as MEK and RAF, which are crucial in cancer cell signaling pathways. bohrium.com
Antimicrobial and Antivirulence Activity : this compound and its derivatives have demonstrated notable antimicrobial effects. The parent compound can reduce the production of the virulence factor staphyloxanthin in Staphylococcus aureus. sigmaaldrich.com Derivatives have also been shown to inhibit biofilm formation in pathogenic bacteria like Escherichia coli O157:H7. smolecule.com A particularly promising strategy is the development of inhibitors of bacterial cystathionine-γ-lyase (CGL), where 6-bromoindole (B116670) derivatives act as antibiotic potentiators, enhancing the efficacy of conventional antibiotics. mdpi.com
Enzyme Inhibition : Beyond cancer and infectious diseases, this compound derivatives are being explored as inhibitors for a range of enzymes. The parent compound is an inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme involved in drug metabolism. smolecule.com Computational studies have also predicted that certain bromoindole derivatives could act as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting potential antiviral applications. mdpi.com
Neuropharmacology : The indole core is central to many neurotransmitters, and its derivatives are being investigated for neurological disorders. Bromoindole analogs are being explored as potential agonists for Trace Amine-Associated Receptor 1 (TAAR1), a target for mood and cognitive function regulation. vulcanchem.com
Future research will focus on expanding screening efforts against a wider array of biological targets, including kinases, proteases, and metabolic enzymes. The exploration of natural sources, particularly marine organisms, will continue to be a fruitful avenue for discovering novel bromoindole-containing natural products with unique biological activities. researchgate.netmdpi.com
Integration of Advanced Computational Methods in Rational Design and Prediction of this compound Derivatives
Computer-Aided Drug Design (CADD) is revolutionizing the way new therapeutic agents are discovered and optimized, and its application to this compound research is a significant future direction. nih.gov These computational methods can accelerate the drug discovery process, reduce costs, and lead to the design of more potent and selective molecules. ub.edu
CADD techniques are generally classified into structure-based and ligand-based approaches. nih.gov
Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target is known, SBDD methods like molecular docking can be used to predict how a ligand, such as a this compound derivative, will bind to it. mdpi.com This allows researchers to visualize interactions at the atomic level, understand the basis of activity, and rationally design modifications to improve binding affinity and selectivity.
Ligand-Based Drug Design (LBDD) : In the absence of a target structure, LBDD methods use information from a set of known active molecules to build a model. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate chemical structures with biological activity to predict the potency of new, untested compounds. mdpi.com
A powerful example of CADD in action involved the search for marine natural product-based inhibitors of the SARS-CoV-2 main protease. A QSAR classification model was built and used to screen a large database of marine compounds. mdpi.com Hits from this virtual screening, including two bromoindole derivatives, were then subjected to molecular docking studies to predict their binding modes and prioritize them as promising leads. mdpi.com
Translation of Research Findings from this compound Chemistry to Preclinical and Clinical Applications
The ultimate goal of medicinal chemistry research is the translation of laboratory findings into tangible clinical benefits. While extensive research has highlighted the rich synthetic chemistry and diverse biological activities of this compound derivatives, a significant future challenge is to advance these promising findings through the preclinical and clinical development pipeline. researchgate.net
The journey from a "hit" compound in a laboratory assay to an approved drug is long and arduous. It involves rigorous preclinical testing in cellular and animal models to establish efficacy and safety, followed by multiple phases of clinical trials in humans. Many bromoindole derivatives have shown potent activity in vitro, such as indole inhibitors of MMP-13 for arthritis or tubulin polymerization inhibitors for cancer. The discovery of derivatives with activity against crucial targets like factor Xa (anticoagulation) and various kinases further underscores the therapeutic potential of this scaffold.
The challenge lies in optimizing these lead compounds to possess the necessary drug-like properties—including solubility, metabolic stability, oral bioavailability, and low toxicity—required for successful clinical development. The promising in vivo data for some indole derivatives, such as an HCT116 xenograft mouse model showing significant tumor growth inhibition, demonstrates that this translation is achievable. mdpi.com
Future success in this area will depend on multidisciplinary collaborations between synthetic chemists, pharmacologists, toxicologists, and clinical researchers. A focused effort on advancing the most promising this compound-based lead compounds, supported by robust preclinical data and a clear understanding of their mechanism of action, will be key to bridging the gap from the research bench to new medicines.
Q & A
Q. How to ensure reproducibility in this compound synthesis across labs?
- Answer :
- Protocol standardization : Publish detailed procedures with exact molar ratios, solvent grades, and instrument calibration data .
- Open data : Share raw NMR/FID files and chromatograms via repositories like Zenodo .
- Collaborative validation : Initiate inter-lab studies to compare yields and characterize intermediates .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
